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Compound of Interest

Compound Name:
2-Fluoro-N-methylaniline

hydrochloride

Cat. No.: B1441200 Get Quote

2-Fluoro-N-methylaniline hydrochloride (CAS No. 1187386-14-6) is a substituted aromatic

amine of significant interest in synthetic organic chemistry.[1] As an essential building block, its

applications span the development of pharmaceuticals, agrochemicals, and specialty dyes.[2]

The presence of a fluorine atom on the aromatic ring, combined with the N-methyl group,

imparts unique electronic properties and reactivity, making it a valuable intermediate for

creating more complex molecular architectures.[2]

For researchers and drug development professionals, the unambiguous structural confirmation

and purity assessment of such intermediates are paramount. Spectroscopic techniques,

including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), provide the foundational data for this characterization. This guide offers a

senior application scientist's perspective on the acquisition and interpretation of the spectral

data for 2-Fluoro-N-methylaniline hydrochloride, focusing on the causality behind

experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

2-Fluoro-N-methylaniline hydrochloride in solution. It provides detailed information about the

chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon

(¹³C) atoms.
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Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring

atoms. The formation of the hydrochloride salt significantly impacts the amine proton, which

becomes an ammonium proton (-NH₂⁺-), altering its chemical shift and appearance.

Expert Interpretation: The spectrum is defined by three main regions: the downfield aromatic

region, the upfield aliphatic N-methyl region, and the ammonium proton signal.

Aromatic Protons (δ ≈ 7.0-7.5 ppm): These four protons exhibit complex splitting patterns.

Their chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom

and the electron-donating ammonium group. The splitting arises from standard ortho, meta,

and para proton-proton (H-H) couplings, but is further complicated by coupling to the ¹⁹F

nucleus (H-F coupling), which often results in doublet of doublets or more complex

multiplets.[3]

Ammonium Protons (-NH₂⁺-, variable δ ≈ 5-8 ppm): In the hydrochloride salt, the amine

protons are acidic and their signal is typically broad due to rapid chemical exchange with

trace amounts of water and quadrupolar broadening from the nitrogen atom.[4] Its integration

corresponds to two protons. This peak will readily exchange with deuterium upon addition of

D₂O, causing the signal to disappear, a classic confirmatory test.

N-Methyl Protons (-CH₃, δ ≈ 3.0 ppm): This signal appears as a singlet, integrating to three

protons. Its chemical shift is slightly downfield compared to the free amine due to the

deshielding effect of the adjacent positively charged nitrogen atom.

Summarized ¹H NMR Data
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Signal
Assignment

Expected
Chemical Shift
(δ, ppm)

Multiplicity Integration
Key Coupling
Constants (J,
Hz)

Aromatic C-H ~ 7.0 - 7.5 Multiplet (m) 4H

JHH (ortho) ≈
7-9 Hz; JHF
(ortho, meta) ≈
5-10 Hz

Ammonium N-

H₂⁺

~ 5.0 - 8.0

(variable)

Broad Singlet (br

s)
2H

N/A (exchange

broadening)

| N-Methyl C-H | ~ 3.0 | Singlet (s) | 3H | N/A |

Protocol for ¹H NMR Spectrum Acquisition

Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoro-N-methylaniline hydrochloride
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry

NMR tube. DMSO-d₆ is often preferred for amine salts as it allows observation of the N-H

protons, whereas D₂O will cause them to be exchanged and become invisible.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Shimming: Homogenize the magnetic field by adjusting the shim coils. This is a critical step

to achieve high-resolution spectra with sharp peaks.

Parameter Optimization: Set the spectral width, number of scans (e.g., 8 or 16), and

relaxation delay (e.g., 1-2 seconds).

Acquisition: Acquire the Free Induction Decay (FID) signal.

Data Processing: Apply a Fourier transform to the FID, followed by phase correction and

baseline correction, to obtain the frequency-domain NMR spectrum.

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO

at δ 2.50 ppm) as an internal standard.
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Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key

feature is the large coupling constant between the fluorine atom and the carbon to which it is

attached.

Expert Interpretation:

Aromatic Carbons (δ ≈ 115-155 ppm): Six distinct signals are expected for the aromatic

carbons.

C2 (Carbon bearing Fluorine): This carbon signal is the most affected by the fluorine. It will

appear as a large doublet with a one-bond coupling constant (¹JCF) typically in the range

of 240-250 Hz. Its chemical shift will be significantly downfield.

Other Aromatic Carbons: The other carbons in the ring will also exhibit smaller C-F

couplings (²JCF, ³JCF), causing their signals to appear as doublets or more complex

multiplets in a high-resolution spectrum.

N-Methyl Carbon (-CH₃, δ ≈ 30-35 ppm): A single peak corresponding to the methyl carbon.

Its chemical shift is influenced by the adjacent nitrogen.

Summarized ¹³C NMR Data

Signal Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity (due to
¹⁹F)

Key Coupling
Constants (J, Hz)

Aromatic C-F (C2) ~ 150 - 155 Doublet (d) ¹JCF ≈ 240-250 Hz

Aromatic C-N (C1) ~ 125 - 130 Doublet (d) ²JCF ≈ 10-15 Hz

Aromatic C-H ~ 115 - 130
Doublet (d) or Singlet

(s)
²JCF, ³JCF ≈ 5-25 Hz
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| N-Methyl C | ~ 30 - 35 | Singlet (s) | N/A |

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Expert Interpretation: The IR spectrum of 2-Fluoro-N-methylaniline hydrochloride is

characterized by several key absorption bands. The formation of the ammonium salt is the

most structurally significant feature.

N-H₂⁺ Stretching (2400-3200 cm⁻¹): This is a very broad and strong absorption,

characteristic of an ammonium salt. It replaces the sharper, weaker N-H stretch that would

be seen in the free amine around 3400 cm⁻¹.

C-H Stretching (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Aromatic C-H stretches appear just

above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below

3000 cm⁻¹.

C=C Stretching (Aromatic, 1450-1600 cm⁻¹): Several sharp to medium bands in this region

are characteristic of the benzene ring.

C-N Stretching (1200-1350 cm⁻¹): This absorption corresponds to the stretching of the bond

between the aromatic ring and the nitrogen atom.

C-F Stretching (1100-1250 cm⁻¹): A strong, characteristic absorption due to the carbon-

fluorine bond stretch.

Summarized IR Data
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Wavenumber (cm⁻¹) Vibration Type Functional Group

2400-3200 N-H Stretch (very broad) Ammonium (-NH₂⁺)

3000-3100 C-H Stretch Aromatic C-H

2850-2980 C-H Stretch Aliphatic C-H (CH₃)

1450-1600 C=C Stretch Aromatic Ring

| 1100-1250 | C-F Stretch | Aryl-Fluoride |

Protocol for FT-IR Spectrum Acquisition (ATR Method)

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a

background spectrum of the empty crystal. This is crucial as it will be subtracted from the

sample spectrum.

Sample Application: Place a small amount of the solid 2-Fluoro-N-methylaniline
hydrochloride powder directly onto the ATR crystal.

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the

crystal. Consistent pressure is key for reproducible results.

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background

spectrum and performs a Fourier transform to generate the final IR spectrum (transmittance

vs. wavenumber).

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after analysis.

Workflow for FT-IR Analysis

Caption: Workflow for acquiring and interpreting an FT-IR spectrum.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues

based on its fragmentation pattern. For a salt like this, analysis is performed on the free base,

2-Fluoro-N-methylaniline, as the hydrochloride salt dissociates in the instrument inlet.

Expert Interpretation: The electron ionization (EI) mass spectrum will show the molecular ion

(M⁺•) of the free base (C₇H₈FN) at m/z 125. The fragmentation pattern is key to confirming the

structure.

Molecular Ion (M⁺•, m/z 125): This peak corresponds to the intact molecule of 2-Fluoro-N-

methylaniline with one electron removed. Its presence confirms the molecular weight.

[M-1]⁺ Peak (m/z 124): A prominent peak resulting from the loss of a hydrogen atom from the

N-methyl group (α-cleavage), forming a stable iminium cation. This is a characteristic

fragmentation for N-methylamines.[5]

[M-15]⁺ Peak (m/z 110): Corresponds to the loss of the methyl group (•CH₃).

Other Fragments: Further fragmentation can occur, such as the loss of HCN or fluorine,

leading to smaller fragment ions that can help piece together the molecular structure.

Summarized MS Data (Free Base)

m/z Proposed Fragment Identity

125 [C₇H₈FN]⁺• Molecular Ion (M⁺•)

124 [C₇H₇FN]⁺ [M-H]⁺ (α-cleavage)

| 110 | [C₆H₅FN]⁺ | [M-CH₃]⁺ |

Protocol for EI-MS Spectrum Acquisition

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
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The heat of the ion source will vaporize the sample and cause the dissociation of the HCl

salt.

Ionization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV). This

ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

Fragmentation: The molecular ions, being energetically unstable, fragment into smaller, more

stable ions and neutral radicals.

Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in the mass

analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-

charge ratio (m/z).

Detection: The separated ions strike a detector, which generates a signal proportional to the

number of ions at each m/z value.

Spectrum Generation: The instrument's software plots the relative abundance of ions versus

their m/z ratio to create the mass spectrum.

Workflow for Mass Spectrometry Fragmentation Analysis
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Sample Introduction
(Free Base Vaporized)

Electron Ionization (70 eV)

Molecular Ion (M⁺•)
 m/z 125

[C₇H₈FN]⁺•

[M-H]⁺

m/z 124

- •H

[M-CH₃]⁺

m/z 110

- •CH₃

Other Fragments

Mass Analysis
& Detection

Click to download full resolution via product page

Caption: Fragmentation analysis workflow for 2-Fluoro-N-methylaniline.

Safety and Handling
2-Fluoro-N-methylaniline and its hydrochloride salt should be handled with care in a well-

ventilated area or a fume hood.[6] It is harmful if swallowed, inhaled, or in contact with skin.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, is mandatory.[7][8] In case of contact, wash the affected area thoroughly with soap and

water.[6]
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The comprehensive analysis of 2-Fluoro-N-methylaniline hydrochloride using NMR, IR, and

MS provides a complete and unambiguous structural characterization. ¹H and ¹³C NMR define

the carbon-hydrogen framework and reveal the crucial C-F and H-F coupling interactions. FT-

IR spectroscopy confirms the presence of key functional groups, most notably the characteristic

absorption of the ammonium salt. Finally, mass spectrometry verifies the molecular weight of

the free base and provides confirmatory structural evidence through predictable fragmentation

patterns. Together, these techniques form a self-validating system that ensures the identity and

integrity of this important chemical intermediate for researchers and industry professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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